molecular formula C14H15ClN2O3 B2476803 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide CAS No. 1351590-11-8

4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide

Cat. No.: B2476803
CAS No.: 1351590-11-8
M. Wt: 294.74
InChI Key: HLQANZISVLTVPE-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide is an organic compound that belongs to the class of amides It features a 4-chlorophenyl group, a pyrrolidinone ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and an appropriate amine.

    Formation of the Butanamide Backbone: The butanamide backbone can be constructed through an amide coupling reaction between the pyrrolidinone derivative and a butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and high-throughput screening to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidinone ring.

    Reduction: Alcohol or amine derivatives of the original compound.

    Substitution: Various substituted derivatives of the 4-chlorophenyl group.

Scientific Research Applications

4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of novel chemical entities.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s derivatives are explored for their potential use in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)pentanamide: Similar structure with an additional carbon in the backbone.

    4-(4-bromophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide: Similar structure with a bromine atom instead of chlorine.

    4-(4-methylphenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-(5-oxopyrrolidin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-10-3-1-9(2-4-10)12(18)5-6-13(19)17-11-7-14(20)16-8-11/h1-4,11H,5-8H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQANZISVLTVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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